molecular formula C16H16N2 B2843226 [1H-indol-3-yl(phenyl)methyl]methylamine CAS No. 33268-99-4

[1H-indol-3-yl(phenyl)methyl]methylamine

Cat. No.: B2843226
CAS No.: 33268-99-4
M. Wt: 236.318
InChI Key: FFYIAWRBSOCSOM-UHFFFAOYSA-N
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Description

[1H-indol-3-yl(phenyl)methyl]methylamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to a phenyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1H-indol-3-yl(phenyl)methyl]methylamine typically involves the alkylation of indole derivatives. One common method is the Michael reaction, where the indole derivative is reacted with a suitable alkylating agent under controlled conditions to introduce the [1H-indol-3-yl(phenyl)methyl] group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1H-indol-3-yl(phenyl)methyl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers .

Properties

IUPAC Name

1-(1H-indol-3-yl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-16(12-7-3-2-4-8-12)14-11-18-15-10-6-5-9-13(14)15/h2-11,16-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIAWRBSOCSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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